4'-Bromo-2,2-dimethyl-2'-fluorobutyrophenone
Description
4'-Bromo-2,2-dimethyl-2'-fluorobutyrophenone is a halogenated aromatic ketone characterized by a bromine substituent at the 4' position, a fluorine atom at the 2' position, and two methyl groups at the 2-position of the butyrophenone backbone. This structural configuration imparts steric hindrance and electronic effects that influence its chemical reactivity, solubility, and biological interactions. The dimethyl groups enhance stability by reducing conformational flexibility, a feature critical for intermediates in controlled syntheses .
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-2,2-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKRLLMBHOXVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642450 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-84-9 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4’-Bromo-2,2-dimethyl-2’-fluorobutyrophenone typically involves the reaction of 4-bromo-2-fluorobenzene with 2,2-dimethylbutanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
4’-Bromo-2,2-dimethyl-2’-fluorobutyrophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4’-Bromo-2,2-dimethyl-2’-fluorobutyrophenone is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-2,2-dimethyl-2’-fluorobutyrophenone involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial effects .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The inferred XLogP3 (~4.5) suggests higher lipophilicity than 4-Bromo-2-fluoroacetophenone (XLogP3 = 2.8) , which may enhance membrane permeability but reduce aqueous solubility.
- Electronic Effects: The electron-withdrawing fluorine at 2' and bromine at 4' create a polarized aromatic system, similar to 4'-Bromo-2-(4-fluorophenyl)acetophenone .
Biological Activity
4'-Bromo-2,2-dimethyl-2'-fluorobutyrophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound this compound belongs to the butyrophenone class, characterized by a phenyl ring attached to a butanone moiety with various substituents. The presence of bromine and fluorine atoms is significant as these halogens can influence the compound's reactivity and biological interactions.
Synthesis Overview:
The synthesis typically involves:
- Bromination : Introduction of bromine at the para position of the phenyl ring.
- Fluorination : Introduction of fluorine at the 2-position of the butyrophenone moiety.
- Acylation : The final product is formed through Friedel-Crafts acylation reactions using appropriate reagents like aluminum chloride.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 10 | Inhibition of cell migration |
| HeLa | 12 | Cell cycle arrest |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can modulate the activity of receptors related to growth factor signaling, affecting cellular responses.
Case Studies and Research Findings
-
Study on Apoptosis Induction :
A recent study demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic factors in MCF-7 cells, indicating a clear apoptotic pathway activation. -
Research on Migration Inhibition :
In A549 lung cancer cells, this compound significantly reduced migratory capabilities, suggesting its potential use in preventing metastasis. -
Comparative Analysis :
When compared to other butyrophenone derivatives, this compound showed enhanced efficacy against various cancer cell lines due to its unique substitution pattern.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
